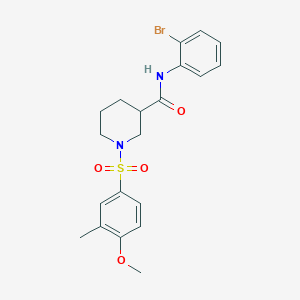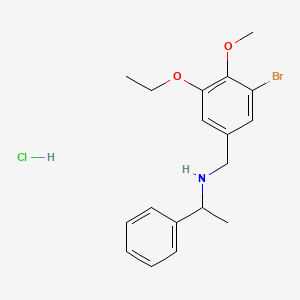
2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide
Descripción general
Descripción
2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a biphenyl group and a substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 4-biphenylacetic acid with 3-fluoro-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process might involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. The reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-biphenylyl)-N-phenylacetamide: Lacks the fluoro and methyl substituents, which might affect its chemical reactivity and biological activity.
2-(4-biphenylyl)-N-(4-methylphenyl)acetamide: Similar structure but without the fluoro substituent, potentially leading to different properties.
2-(4-biphenylyl)-N-(3-chloro-4-methylphenyl)acetamide: Contains a chlorine atom instead of fluorine, which could influence its reactivity and interactions.
Uniqueness
The presence of both fluoro and methyl groups in 2-(4-biphenylyl)-N-(3-fluoro-4-methylphenyl)acetamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s electronic properties, steric effects, and overall reactivity, potentially leading to unique applications and effects.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c1-15-7-12-19(14-20(15)22)23-21(24)13-16-8-10-18(11-9-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKOPJGQHVFLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4226632.png)
![[2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4226635.png)
![N,N-dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanesulfonamide](/img/structure/B4226658.png)
![3-(Diethylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4226670.png)
![2-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B4226677.png)
![2-[5-bromo-2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4226678.png)
![8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4226693.png)

![2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE](/img/structure/B4226718.png)
![ethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4226733.png)
![N-(2-methoxy-5-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226736.png)

![acetic acid;N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-phenylpropanamide](/img/structure/B4226755.png)
